molecular formula C20H20N2O B2982537 (Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide CAS No. 1012563-69-7

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

Cat. No. B2982537
CAS RN: 1012563-69-7
M. Wt: 304.393
InChI Key: GXPIVNPSLAOIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is a chemical compound that is widely used in scientific research. It belongs to the class of enamide compounds and has various applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Polymeric Material Development

Researchers have synthesized soluble aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups, showcasing potential as processable and heat-resistant polymeric materials (Yu et al., 2009). These polymers, due to their good solubility and excellent thermal stability after curing, may serve as matrices for high-performance polymeric materials.

Advancements in Organic Synthesis

The isomerization of N-Allyl amides to form Z-enamides, which are key intermediates in various natural products and pharmacophores, has been significantly improved (Trost et al., 2017). This development offers a general, atom-economic method for producing geometrically defined di-, tri-, and tetrasubstituted enamides with exceptional selectivity.

Chemical Synthesis and Structure Elucidation

In a study, the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate resulted in the formation of various complex molecules, indicating the compound's versatility in chemical synthesis (O'callaghan et al., 1999). Such reactions are essential for creating novel molecules and understanding their structures.

Insights into Molecular Interactions

Studies on 3-aryl-2-cyano acrylamide derivatives demonstrated their varying optical properties due to distinct stacking modes, highlighting the effect of molecular interactions on fluorescence switching (Song et al., 2015). This research provides valuable insights into the design of materials with specific optical properties.

Pharmaceutical Research

Though not directly related to (Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide, studies on similar compounds like isoxazol and cinchoninic acid derivatives have revealed their potential as immunosuppressive agents. These findings contribute to the understanding of such compounds in the context of pharmaceutical development (Knecht & Löffler, 1998).

properties

IUPAC Name

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-13-6-5-7-19(8-13)22-20(23)18(12-21)11-17-10-15(3)14(2)9-16(17)4/h5-11H,1-4H3,(H,22,23)/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIVNPSLAOIJR-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=C(C=C(C(=C2)C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(C=C(C(=C2)C)C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

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